

Technical Guide: Synthesis and Characterization of Benzene, 1-butyl-4-methyl-

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Compound of Interest

Compound Name: Benzene, 1-butyl-4-methyl-

CAS No.: 1595-05-7

Cat. No.: B072582

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Executive Summary

Benzene, 1-butyl-4-methyl- (CAS: 1595-05-7), commonly known as p-n-butyltoluene, is a disubstituted aromatic hydrocarbon utilized as a high-boiling solvent, a standard in chromatographic analysis, and a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals.^{[1][2][3][4][5][6][7][8]}

This guide details the regioselective synthesis of p-n-butyltoluene. Unlike simple alkylation strategies that suffer from carbocation rearrangements, this protocol employs a Friedel-Crafts Acylation followed by Wolff-Kishner Reduction. This two-step sequence ensures the exclusive formation of the n-butyl isomer, avoiding the sec-butyl or iso-butyl impurities common in direct alkylation.

Synthetic Strategy & Rationale

The Challenge of Direct Alkylation

Direct Friedel-Crafts alkylation of toluene with 1-chlorobutane using Lewis acids (e.g., AlCl_3) is mechanistically flawed for producing high-purity n-butyl derivatives. The primary carbocation

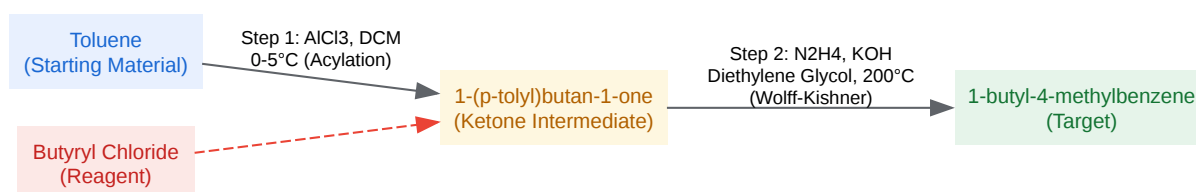
generated from 1-chlorobutane rapidly rearranges via a 1,2-hydride shift to the more stable secondary carbocation. Consequently, the major product is often p-sec-butyltoluene rather than the desired p-n-butyltoluene.

The Solution: Acylation-Reduction Pathway

To guarantee the integrity of the linear butyl chain, we utilize a "lock-and-key" approach:

- Friedel-Crafts Acylation: Toluene is reacted with butyryl chloride.[4][7] The resulting acylium ion does not rearrange, ensuring the linear carbon chain is attached intact. This yields the intermediate 1-(p-tolyl)butan-1-one.[7]
- Wolff-Kishner Reduction: The ketone functionality is reduced completely to a methylene group using hydrazine and base (Huang-Minlon modification), yielding the final 1-butyl-4-methylbenzene.

Reaction Pathway Diagram[9][10]



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Caption: Two-step synthesis preventing carbocation rearrangement. Step 1 locks the linear chain; Step 2 reduces the ketone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(p-tolyl)butan-1-one (Friedel-Crafts Acylation)[7]

Reagents:

- Toluene (Substrate): 1.2 equivalents[7]

- Butyryl Chloride (Acylation Agent): 1.0 equivalent^[7]
- Aluminum Chloride (AlCl₃, Anhydrous): 1.2 equivalents
- Dichloromethane (DCM): Solvent (Anhydrous)

Procedure:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (to neutralize HCl gas). Flush with nitrogen.^{[1][9]}
- Catalyst Suspension: Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM at 0°C using an ice bath.
- Acylation: Add butyryl chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium complex.
- Addition: Add toluene (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will turn dark red/brown.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC or GC-MS.
- Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to break the Aluminum-complex).
- Workup: Separate the organic layer.^{[4][7][10]} Extract the aqueous layer twice with DCM.^[7] Wash combined organics with water, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
- Purification: The crude ketone is typically pure enough for the next step. If necessary, purify via vacuum distillation.^[4]

Step 2: Reduction to 1-butyl-4-methylbenzene (Huang-Minlon Modification)

Reagents:

- 1-(p-tolyl)butan-1-one (Intermediate from Step 1)[7]
- Hydrazine Hydrate (85%): 3.0 equivalents
- Potassium Hydroxide (KOH): 4.0 equivalents
- Diethylene Glycol (High-boiling solvent)

Procedure:

- **Hydrazone Formation:** In a round-bottom flask, combine the ketone, hydrazine hydrate, and KOH pellets in diethylene glycol.
- **Initial Reflux:** Heat the mixture to reflux (~120-130°C) for 1 hour. This forms the hydrazone intermediate.[9]
- **Distillation:** Replace the reflux condenser with a distillation head. Distill off water and excess hydrazine until the internal temperature rises to approximately 200°C.[11][12][13]
- **Decomposition:** Once the temperature reaches 200°C, reflux for 3–4 hours. Nitrogen gas evolution will be observed.
- **Workup:** Cool the mixture to room temperature. Dilute with water and extract three times with diethyl ether or pentane.
- **Purification:** Wash the organic layer with 1M HCl (to remove unreacted hydrazine) and brine. Dry over MgSO₄. Remove solvent and purify the final oil by fractional distillation.

Characterization & Analysis

Validation of the structure relies on confirming the linear nature of the butyl chain and the para-substitution pattern.

Spectroscopic Data Summary

Technique	Parameter	Observed Value & Assignment
1H NMR	Aromatic	δ 7.05 – 7.10 ppm (4H, m, AA'BB' system)
Benzylic (Butyl)	δ 2.55 ppm (2H, t, J=7.8 Hz, Ar-CH ₂ -CH ₂ -)	
Benzylic (Methyl)	δ 2.31 ppm (3H, s, Ar-CH ₃)	
Alkyl Chain	δ 1.58 ppm (2H, m), δ 1.35 ppm (2H, m)	
Terminal Methyl	δ 0.92 ppm (3H, t, J=7.3 Hz, -CH ₂ -CH ₃)	
13C NMR	Quaternary	δ 139.8, 135.0 ppm (Ar-C)
Aromatic CH	δ 129.0, 128.2 ppm	
Aliphatic	δ 35.3 (Benzylic), 33.7, 22.4, 21.0 (Ar-Me), 14.0 (Terminal Me)	
MS (EI)	Molecular Ion	m/z 148 [M] ⁺
Base Peak	m/z 105 [M - C ₃ H ₇] ⁺ (Tropylium ion formation)	

Interpretation Logic

- **Regiochemistry:** The symmetric AA'BB' pattern in the aromatic region (approx 7.0-7.1 ppm) confirms the para-substitution.
- **Linearity:** The triplet at 0.92 ppm and the distinct methylene signals confirm the n-butyl chain. A sec-butyl group would show a doublet for the terminal methyl and a complex multiplet for the benzylic proton.
- **Mass Spec:** The base peak at m/z 105 corresponds to the cleavage of the propyl fragment from the butyl chain, leaving the stable methyl-tropylium cation, characteristic of alkyl-

substituted benzenes.

Safety & Handling

- **Flammability:** 1-butyl-4-methylbenzene is flammable. Keep away from heat and open flames.
- **Toxicity:** Like many alkylbenzenes, it is a skin and eye irritant. Use standard PPE (gloves, goggles, lab coat).
- **Chemical Compatibility:** Avoid strong oxidizing agents.
- **Waste Disposal:** Dispose of organic solvents and aluminum residues according to local hazardous waste regulations. Neutralize aqueous hydrazine waste with bleach (hypochlorite) before disposal.

References

- **Wolff-Kishner Reduction Protocol:** Master Organic Chemistry. The Wolff-Kishner Reduction of Ketones. Available at: [\[Link\]](#)
- **Chemical Data & Spectra:** National Institutes of Health (NIH) PubChem. 1-Butyl-4-methylbenzene (CAS 1595-05-7). Available at: [\[Link\]](#)
- **NMR Shift Validation:** Royal Society of Chemistry (RSC). Supplementary Information for 1-butyl-4-methylbenzene NMR. Available at: [\[Link\]](#)

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Sources

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